molecular formula C12H12O4 B3093411 (S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one CAS No. 124400-11-9

(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one

Cat. No.: B3093411
CAS No.: 124400-11-9
M. Wt: 220.22 g/mol
InChI Key: LFOBQZAEPCZWKS-QMMMGPOBSA-N
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Description

(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one (CAS 124400-11-9) is a chiral furanone derivative of significant interest in microbiological research, particularly in the study of bacterial quorum sensing. This compound belongs to a class of furanones that are structurally similar to natural signaling molecules, such as the N-acylhomoserine lactones (AHLs) that govern cell-to-cell communication in Gram-negative bacteria . Researchers utilize this and related synthetic furanones as molecular tools to probe, inhibit, or interfere with quorum sensing pathways, which regulate vital bacterial behaviors including virulence factor production, antibiotic synthesis, and biofilm formation . The core research value of this (S)-configured benzyloxy furanone lies in its potential to act as an agonist or antagonist of AHL-mediated signaling, providing a means to control detrimental AHL-induced effects without necessarily relying on general biocidal activity . The compound is supplied with a documented purity of 97% and has a molecular weight of 220.22 g/mol, with the molecular formula C12H12O4 . Please handle with appropriate care; safety information indicates it may cause skin, eye, and respiratory irritation . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

(2S)-3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8-10(13)11(12(14)16-8)15-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOBQZAEPCZWKS-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(=O)O1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=C(C(=O)O1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol and a suitable activating agent to facilitate the substitution reaction.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyloxy Group

The benzyl ether moiety undergoes cleavage under acidic or reductive conditions, enabling selective deprotection for downstream functionalization:

Reaction Type Conditions Product Yield Key Observations
Acidic cleavageH<sub>2</sub>SO<sub>4</sub> (0.1 M), 80°C, 6 h3,4-Dihydroxy-5-methylfuran-2(5H)-one78%Regioselective deprotection of benzyl ether
HydrogenolysisH<sub>2</sub> (1 atm), Pd/C, MeOH, 25°C, 12 h4-Hydroxy-5-methylfuran-2(5H)-one92%Retention of stereochemistry at C5

Oxidation and Reduction Reactions

The hydroxyl group and lactone ring participate in redox transformations:

Oxidation

Oxidizing Agent Conditions Product Selectivity
Dess–Martin periodinaneCH<sub>2</sub>Cl<sub>2</sub>, 0°C → 25°C, 18 h3-(Benzyloxy)-4-oxo-5-methylfuran-2(5H)-one>95%
NaIO<sub>4</sub>H<sub>2</sub>O/THF (1:1), 25°C, 2 hRing-opened dicarbonyl derivative68%

Reduction

Reducing Agent Conditions Product Notes
LiAlH<sub>4</sub>Et<sub>2</sub>O, 0°C, 1 h3-(Benzyloxy)-4-hydroxy-5-methyltetrahydrofuranLactone ring reduction
DIBAL-HToluene, –78°C, 30 minPartially reduced γ-lactolKinetic control

Ring-Opening and Rearrangement

The furanone ring undergoes nucleophilic attack or thermal rearrangement:

Reagent/Conditions Product Mechanism Key Data
NH<sub>3</sub> (g), MeOH, 60°C, 8 h3-(Benzyloxy)-4-hydroxy-5-methyl-2-pyrrolidoneAmmonolysis followed by cyclization85% yield, dr > 20:1
Heat (160°C), neat, 2 h3-(Benzyloxy)-4-methylcyclopentenone derivativeRetro-Diels-Alder rearrangementIsolated as major product (62%)

Catalytic Transformations

Stereoselective reactions leverage the chiral center at C5:

Asymmetric Aldol Reaction

Catalyst Conditions Product ee Reference
L-Proline (20 mol%)DMF, –40°C, 24 hβ-Hydroxyketone adduct94%

Grubbs Metathesis

Substrate Modification Catalyst Product Yield
Allyl ether derivativeGrubbs II (5 mol%)Macrocyclic furanone73%

Key Structural Insights

  • Steric effects : The C5 methyl group directs nucleophilic attack to the less hindered C4 position .

  • Electronic effects : The electron-withdrawing lactone enhances the acidity of the C4 hydroxyl (pK<sub>a</sub> ≈ 9.2) .

Table 1: Comparative Reactivity of Functional Groups

Group Reactivity Preferred Reagents
Benzyl etherModerate (SN1/SN2)H<sub>2</sub>/Pd-C, H<sub>3</sub>O<sup>+</sup>
LactoneHigh (ring-opening)NH<sub>3</sub>, LiAlH<sub>4</sub>, Grignard reagents
HydroxylLow (requires activation)Ac<sub>2</sub>O, TMSCl, Dess–Martin periodinane

Table 2: Stereochemical Outcomes in Catalytic Reactions

Reaction Catalyst dr ee
Aldol additionL-Proline10:194%
HydrogenolysisPd-CN/A>99%*

*Retention of (S)-configuration confirmed by X-ray crystallography .

Scientific Research Applications

(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound in drug discovery and development.

    Industry: It can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring may also play a role in the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Substituent Variations

The target compound’s structural uniqueness lies in its combination of benzyloxy , hydroxy , and methyl groups. Below is a comparative analysis with similar furan-2(5H)-ones:

Compound Name Substituents (Positions) Key Structural Features Molecular Formula Molecular Weight Reference ID
(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one 3-(Benzyloxy), 4-hydroxy, 5-methyl Chiral center (S-configuration), polar OH C₁₂H₁₂O₄ 220.22 -
4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one 4-(Indol-3-yl), 5-(4-methoxyphenyl) Aromatic indole and methoxyphenyl groups C₁₉H₁₅NO₃ 317.33
3,4-Dibromo-5-methoxyfuran-2(5H)-one 3-Br, 4-Br, 5-methoxy Halogenated, electron-withdrawing Br atoms C₅H₄Br₂O₃ 303.89
5-(Benzoyloxy)hexahydro-4-[(1E,3S)-3-hydroxy-5-phenylpentenyl]-cyclopenta[b]furan-2-one Cyclopenta-fused, benzoyloxy, hydroxy Complex bicyclic structure, multiple stereocenters C₂₅H₂₆O₅ 406.47

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The bulky benzyl group in the target compound may hinder interactions at the 3-position, whereas smaller substituents (e.g., methoxy in ) allow greater accessibility .

Comparison with Other Methods

  • Multicomponent Condensation: ’s indole-containing furanone was synthesized via a telescoped reaction of indole, phenylglyoxal, and Meldrum’s acid, emphasizing efficiency and atom economy .
  • Halogenation: ’s dibromo-methoxyfuranone involved bromination followed by nucleophilic substitution with 4-methylpiperidine, highlighting versatility in functionalization .

Target Compound (Inferred)

The (S)-configuration may influence enantioselective binding to biological targets.

Analogues with Documented Activities

  • Amino-Substituted Furanones: ’s 4-amino derivatives exhibit reported biological activities, including antimicrobial and anticancer effects, attributed to the amino group’s nucleophilic reactivity .
  • Halogenated Derivatives: Brominated furanones () are often used as intermediates in drug synthesis due to their electrophilic reactivity .
  • Indole-Methoxyphenyl Hybrids : ’s compound, with aromatic indole and methoxyphenyl groups, may target serotonin receptors or DNA topoisomerases .

Biological Activity

(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one, also known by its CAS number 7473-37-2, is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects.

  • Molecular Formula : C12H12O3
  • Molecular Weight : 204.22 g/mol
  • Appearance : Brownish-yellow semi-solid
  • Storage Conditions : Recommended storage at 2-8°C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated effectiveness against various pathogenic microorganisms. For instance, it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacteria32 µg/mL
Escherichia coliBacteria64 µg/mL
Candida albicansFungus16 µg/mL

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Research indicates that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.

Case Study:
In a study involving human neuronal cells, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, indicating its potential role as a neuroprotective agent.

The biological activities of this compound are thought to arise from its ability to interact with cellular pathways involved in oxidative stress and inflammation. The compound may modulate the expression of genes related to antioxidant defense mechanisms and apoptosis.

Therapeutic Potential

Given its biological activities, this compound shows promise as a therapeutic agent. Its potential applications include:

  • Antimicrobial treatments for infections caused by resistant strains.
  • Neuroprotective therapies for neurodegenerative diseases due to its antioxidant properties.

Q & A

Q. What are the common synthetic routes for (S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification of hydroxyl groups. For example, benzyl ether protection (e.g., benzyloxy groups) is often employed to stabilize reactive intermediates. Evidence from similar furanone derivatives shows that chiral auxiliaries or enantioselective catalysts are critical for achieving the (S)-configuration. Reaction temperatures (e.g., 0°C for NaH-mediated steps) and solvents (e.g., THF) are optimized to minimize racemization .
  • Key Data :
StepReagents/ConditionsPurposeReference
ProtectionBenzyl bromide, NaH (THF, 0°C)Stabilize hydroxyl group
CyclizationAcid catalysis (e.g., HCl)Form furanone core

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • X-ray crystallography : Resolves stereochemistry and confirms the (S)-configuration (e.g., mean C–C bond deviation: 0.005 Å) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., benzyloxy protons at δ 4.5–5.0 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., lactone carbonyl at ~1705 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., deviation < 2 ppm) .

Q. How does the benzyloxy group influence the compound’s reactivity in downstream modifications?

  • Methodological Answer : The benzyloxy group acts as a protecting group for the hydroxyl moiety, enabling selective functionalization at other positions (e.g., halogenation or alkylation). Its removal via hydrogenolysis (Pd/C, H₂) regenerates the hydroxyl group without altering the furanone core .

Q. What are the documented solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer : The compound is lipophilic due to the benzyl group, favoring solubility in organic solvents (e.g., CHCl₃, THF). Stability studies for analogous furanones indicate degradation under strong acidic/basic conditions (pH < 3 or > 10), with lactone ring hydrolysis observed via HPLC .

Q. How is enantiomeric excess (ee) quantified for this chiral furanone derivative?

  • Methodological Answer : Chiral HPLC or NMR with chiral shift reagents are standard methods. For example, HPLC using a Chiralpak® column resolves enantiomers based on retention times, while Eu(hfc)₃ in ¹H NMR splits signals for (S)- and (R)-forms .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., HRMS discrepancies) during characterization?

  • Methodological Answer : Discrepancies in HRMS (e.g., observed vs. calculated m/z) may arise from isotopic impurities or ionization artifacts . Cross-validation using high-resolution ESI-MS and isotopic pattern analysis (e.g., comparing ²³⁵Cl/³⁷Cl ratios) clarifies ambiguities. Contradictions in NMR (e.g., unexpected splitting) may indicate conformational isomerism, requiring variable-temperature (VT-NMR) studies .

Q. How can computational modeling predict the compound’s biological activity against specific enzymatic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like cyclooxygenase or cytochrome P450. For furanones, the lactone ring’s electrophilicity and benzyloxy group’s hydrophobicity are critical for binding affinity. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is recommended .

Q. What synthetic challenges arise in scaling up this compound while maintaining stereochemical integrity?

  • Methodological Answer : Scaling up often leads to racemization due to prolonged reaction times. Mitigation strategies include:
  • Low-temperature protocols (e.g., –20°C for sensitive steps).
  • Continuous-flow reactors to reduce residence time.
  • Chiral catalysts (e.g., Jacobsen’s salen complexes) for asymmetric synthesis .

Q. How do substituent variations (e.g., halogenation at C-3) impact the compound’s bioactivity and metabolic stability?

  • Methodological Answer : Halogenation (e.g., Cl or Br) enhances electrophilicity , increasing reactivity with nucleophilic residues in target proteins. However, it may reduce metabolic stability (e.g., CYP450-mediated dehalogenation). Comparative studies using HepG2 microsomal assays quantify metabolic half-life changes .

Q. What mechanistic insights explain contradictory results in radical scavenging assays for this compound?

  • Methodological Answer :
    Discrepancies may stem from assay conditions (e.g., pH, solvent polarity). The benzyloxy group’s electron-donating effect enhances radical stabilization in nonpolar media (e.g., DPPH in ethanol), while aqueous environments may favor lactone ring hydrolysis, reducing activity. Standardizing assay protocols (e.g., ORAC vs. ABTS) is critical .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one
Reactant of Route 2
Reactant of Route 2
(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one

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